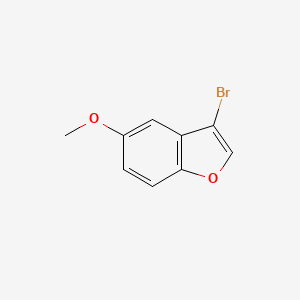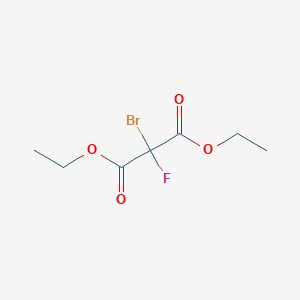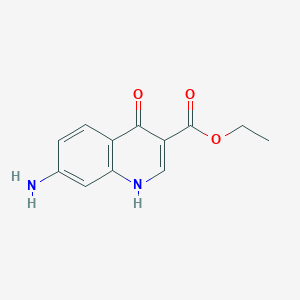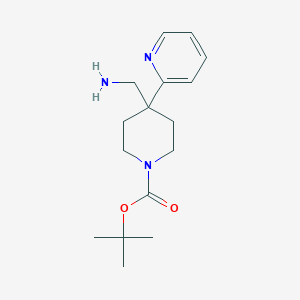
6-(1-ピロリジル)ピリジン-2-カルボン酸エチル
概要
説明
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate is an organic compound with the molecular formula C12H16N2O2. It is a pyrrolidine-containing analog of nicotine, which makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying the effects of nicotine analogs.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
準備方法
The synthesis of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with pyrrolidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.
作用機序
The mechanism of action of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, mimicking the action of nicotine, and can modulate neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems, which are involved in cognitive and behavioral processes.
類似化合物との比較
Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
Nicotine: Both compounds interact with nicotinic acetylcholine receptors, but Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has a different structure that may result in distinct pharmacological effects.
Cytisine: Another nicotinic receptor agonist, cytisine has a different binding affinity and selectivity compared to Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate.
Varenicline: A partial agonist of nicotinic receptors, varenicline is used for smoking cessation and has a different efficacy and safety profile compared to Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate.
特性
IUPAC Name |
ethyl 6-pyrrolidin-1-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-11(13-10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEKLASYSRICMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700203 | |
| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166756-92-8 | |
| Record name | Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[2-(2-Methoxyethoxy)ethoxy]-9-[3-(oxiranylmethoxy)propyl]-2,5,8,10,13,16-hexaoxa-9-silaheptadecane](/img/structure/B1504917.png)











